molecular formula C9H9ClFNO2 B1308066 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid CAS No. 754944-16-6

2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid

Cat. No. B1308066
CAS RN: 754944-16-6
M. Wt: 217.62 g/mol
InChI Key: ZPMGQOHZMMWUAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the amino group, fluorination, and chlorination. Detailed synthetic pathways can be found in relevant literature .

Scientific Research Applications

  • Protein Structure Studies : This compound can be biosynthetically incorporated into proteins at defined sites. This is useful for studying protein structure, dynamics, localization, and biomolecular interactions both in vitro and in vivo. A study used a similar fluorescent amino acid, genetically encoded in yeast, to monitor the unfolding of human superoxide dismutase (Summerer et al., 2006).

  • Synthesis of Antidepressants : It serves as a chiral intermediate in the synthesis of antidepressant drugs. The yeast reductase YOL151W was found to effectively convert related compounds into the (S)-alcohol, a crucial step in synthesizing these drugs (Choi et al., 2010).

  • Antimicrobial Activity : Certain derivatives of related fluorophenyl compounds have been synthesized and evaluated for antimicrobial activity. However, they did not yield significant results against bacteria and fungi at studied concentrations (Bonacorso et al., 2018).

  • Asymmetric Synthesis of Fluorinated l-Tyrosine : The asymmetric synthesis of similar fluorinated amino acids, like 2-amino-3-(2-fluoro-4-hydroxyphenyl) propanoic acid, has been detailed, highlighting key steps like alkylation and hydrolysis (Monclus et al., 1995).

  • Modification of Hydrogels for Medical Applications : Radiation-induced hydrogels modified with compounds including 2-amino-3-(4-hydroxyphenyl) propanoic acid showed increased swelling and thermal stability. These modified polymers exhibited higher biological activities and could be used in medical applications (Aly & El-Mohdy, 2015).

  • Vibrational and Electronic Structure Analysis : A study focused on the vibrational and electronic structure of unnatural 3-amino-3-(4-fluorophenyl)propionic acid, a fluorinated building block in synthesis and a non-proteinogenic amino acid. This involved DFT computed structures and IR and Raman spectroscopy (Pallavi & Tonannavar, 2020).

  • Brain Tumor Imaging with Positron Emission Tomography : Derivatives of 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid were synthesized and evaluated in a brain tumor model using positron emission tomography, showing promising properties for tumor imaging (McConathy et al., 2010).

properties

IUPAC Name

2-amino-3-(4-chloro-2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMGQOHZMMWUAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid

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